molecular formula C19H15FN4O2S B11355951 2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11355951
M. Wt: 382.4 g/mol
InChI Key: MAXRSSVSSZVPDG-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate, which is then reacted with 2-fluorobenzoyl chloride under specific conditions to form the desired benzamide derivative . The thiadiazole ring is introduced through cyclization reactions involving appropriate thiourea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel synthesis and solution-phase approaches are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a fluorinated benzamide moiety with a thiadiazole ring and a pyrrolidinone group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

2-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H15FN4O2S/c20-15-9-5-4-8-14(15)17(26)21-19-23-22-18(27-19)12-10-16(25)24(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,26)

InChI Key

MAXRSSVSSZVPDG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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